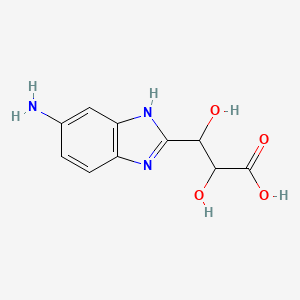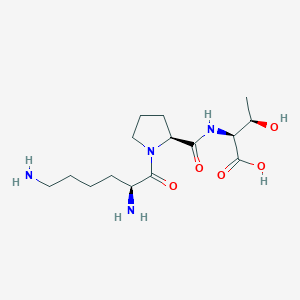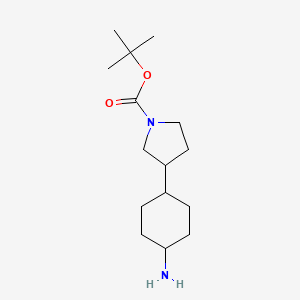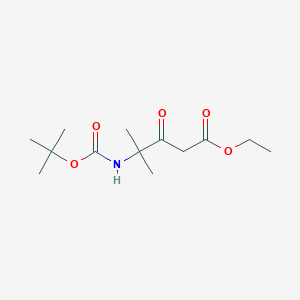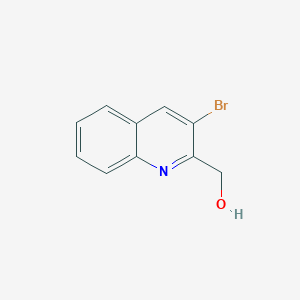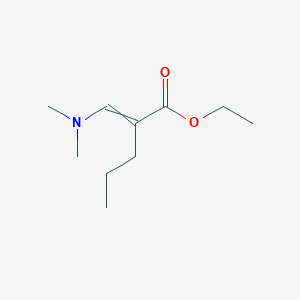
(6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol: is a chemical compound that features a pyridine ring substituted with a methanol group and a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Fluoride sources like TBAF (Tetrabutylammonium fluoride) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of deprotected hydroxymethyl pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol serves as a building block for the synthesis of more complex molecules. Its protected hydroxyl group allows for selective reactions at other sites on the molecule .
Biology and Medicine
This compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that target specific biological pathways. Its structural features make it a valuable intermediate in medicinal chemistry .
Industry
In the chemical industry, it is used in the production of fine chemicals and as a precursor for various functional materials. Its stability and reactivity profile make it suitable for industrial applications .
Mecanismo De Acción
The mechanism by which (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyldimethylsilyl group provides stability and protection during synthetic transformations, ensuring the integrity of the hydroxymethyl group until it is selectively deprotected .
Comparación Con Compuestos Similares
Similar Compounds
(6-Hydroxymethylpyridin-3-yl)methanol: Lacks the TBDMS protection, making it more reactive but less stable.
(6-Methoxymethylpyridin-3-yl)methanol: Features a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.
Uniqueness
The presence of the tert-butyldimethylsilyl group in (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol provides unique stability and protection during synthetic processes. This allows for selective reactions and deprotection steps, making it a versatile intermediate in complex organic synthesis .
Propiedades
Fórmula molecular |
C13H23NO2Si |
|---|---|
Peso molecular |
253.41 g/mol |
Nombre IUPAC |
[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-12-7-6-11(9-15)8-14-12/h6-8,15H,9-10H2,1-5H3 |
Clave InChI |
ZLDBICNGFOMZAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=NC=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



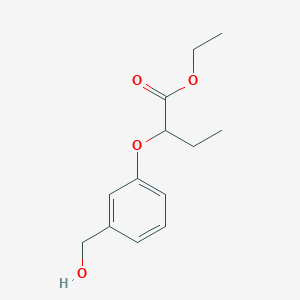
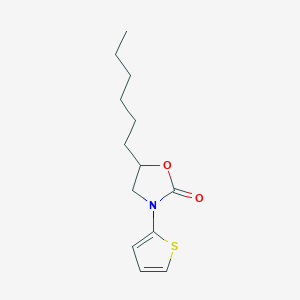
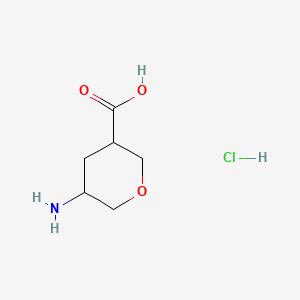
![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
